molecular formula C18H15N5OS B2760089 3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-82-0

3-(4-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2760089
CAS No.: 852376-82-0
M. Wt: 349.41
InChI Key: IWPMMFBIOQCHEA-UHFFFAOYSA-N
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Description

Triazolopyridines are a class of compounds that are currently attracting significant attention . These heterocyclic molecules comprise a triazole ring fused to a pyridine ring . The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents .


Synthesis Analysis

A [1,2,4]triazolo[4,3-a]pyridine derivative was prepared simply and rapidly in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent, making the process a clean, green approach .


Molecular Structure Analysis

The structures of triazolopyridines were confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .


Chemical Reactions Analysis

Triazolopyridines can be prepared with a number of synthetic routes . Some involve an oxidative ring closure and others employ a transition metal catalysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can be confirmed by various spectroscopic techniques such as IR, 1H, 13C, and 31P NMR spectroscopy, and high-resolution mass spectrometry .

Scientific Research Applications

Antibacterial and Antioxidant Evaluation

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine, such as 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, have been synthesized and analyzed for their antibacterial and antioxidant activities. Specifically, hetero systems like [1,2,4]triazolo[4,3-b]thiadiazine exhibited moderate activity against microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli (Anusevičius et al., 2015).

Cardiovascular Agent Potential

1,2,4-triazolo[4,3-b]pyridazines fused with various heterocyclic systems have been synthesized, with some compounds showing potential as cardiovascular agents. They have demonstrated significant coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Antitubulin Agents

3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines have been designed as antiproliferative agents, showing effectiveness in inhibiting tubulin polymerization and disrupting microtubule dynamics in various cell lines. This suggests their potential application as antitubulin agents (Xu et al., 2016).

Structural and Molecular Studies

Studies have been conducted on the synthesis, structure analysis, DFT calculations, and Hirshfeld surface studies of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. These studies are crucial for understanding the molecular properties and potential pharmaceutical applications of these compounds (Sallam et al., 2021).

Antihistaminic and Anti-inflammatory Activities

Compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure have been found to exhibit antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating potential use in treating conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).

Mechanism of Action

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Future Directions

Triazolopyridines are of great interest as promising substances with potential biological activity . They are currently being studied for their potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-6-4-14(5-7-15)18-21-20-16-8-9-17(22-23(16)18)25-12-13-3-2-10-19-11-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPMMFBIOQCHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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